molecular formula C14H15NO3 B11802914 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No.: B11802914
M. Wt: 245.27 g/mol
InChI Key: SLOKIACGOOCSJC-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the keto group to form hydroxyquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxyquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Hydroxyquinoline: Used in the treatment of various infections.

Uniqueness

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(6-ethyl-4-oxoquinolin-1-yl)propanoic acid

InChI

InChI=1S/C14H15NO3/c1-3-10-4-5-12-11(8-10)13(16)6-7-15(12)9(2)14(17)18/h4-9H,3H2,1-2H3,(H,17,18)

InChI Key

SLOKIACGOOCSJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)O

Origin of Product

United States

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